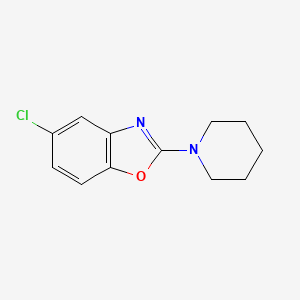

5-Chloro-2-(1-piperidyl)benzooxazole

Description

Properties

CAS No. |

78750-03-5 |

|---|---|

Molecular Formula |

C12H13ClN2O |

Molecular Weight |

236.70 g/mol |

IUPAC Name |

5-chloro-2-piperidin-1-yl-1,3-benzoxazole |

InChI |

InChI=1S/C12H13ClN2O/c13-9-4-5-11-10(8-9)14-12(16-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

InChI Key |

YGFYTUACVRNBRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Core Heterocycles

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Core Structure : Benzothiazole (sulfur-containing analog of benzooxazole).

- Substituents : Chlorine at C5; 4-methoxyphenyl at C2.

- Key Properties :

5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole

- Core Structure : Benzooxazole.

- Substituents : Chlorine at C5; piperazine (a diazine) at C2.

- Key Properties :

- Comparison : Piperazine’s additional nitrogen atom may improve binding to acidic residues in biological targets, contrasting with piperidine’s single nitrogen, which offers greater flexibility.

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Core Structure : Diphenyl ether.

- Substituents: Chlorine at C5, C2', and C4'; phenolic hydroxyl group.

- Key Properties: Broad-spectrum antimicrobial agent targeting enoyl reductase . High lipophilicity due to multiple chlorine atoms, leading to bioaccumulation concerns .

- Comparison: Unlike Triclosan’s phenolic structure, 5-Chloro-2-(1-piperidyl)benzooxazole’s heterocyclic core and basic piperidine group may reduce nonspecific binding and improve selectivity.

5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

- Core Structure : Bis-benzoxazole linked via thiophene.

- Substituents : Two chloro groups; thiophene spacer.

- Key Properties: Extended conjugation enhances luminescent properties and electron-withdrawing effects . Increased molecular weight and rigidity may limit membrane permeability compared to monosubstituted analogs.

Pharmacokinetic and Structural Predictions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-(1-piperidyl)benzooxazole, and how can reaction conditions be optimized?

- Methodology : Begin with cyclocondensation of 5-chloro-2-hydroxybenzaldehyde with 1-piperidinecarboxamide under acidic conditions (e.g., polyphosphoric acid) at 120–140°C. Monitor reaction progress via TLC. Optimize yield by varying catalyst concentration (e.g., 10–20% PPA) and reaction time (6–12 hours). Purify via column chromatography using silica gel and ethyl acetate/hexane (1:3 ratio) .

- Characterization : Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–2.5 ppm) and FT-IR (C-O-C stretch at 1250 cm, C=N at 1620 cm) .

Q. How should researchers assess the compound’s antimicrobial activity in preliminary assays?

- Experimental Design : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (≤1% v/v to avoid solvent toxicity). Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .

- Data Interpretation : Compare zone-of-inhibition diameters or MIC values to controls. Note discrepancies in activity between bacterial strains, which may reflect membrane permeability differences .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Approach : Perform molecular docking (e.g., AutoDock Vina) using protein structures from the PDB (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Validate force fields (e.g., CHARMM) for ligand-protein interactions. Analyze binding poses for hydrogen bonds with piperidine nitrogen or chloro-substituted aromatic rings .

- Limitations : Cross-validate with experimental IC values from enzyme inhibition assays to refine computational models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Troubleshooting :

Verify compound purity via HPLC (>95%).

Standardize assay conditions (e.g., pH, incubation time).

Re-evaluate solvent effects (e.g., DMSO may alter membrane permeability).

- Case Study : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or spore viability .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- SAR Analysis :

- Lipophilicity : Introduce methyl groups to the piperidine ring to improve membrane permeability (ClogP optimization).

- Metabolic Stability : Replace the chloro substituent with trifluoromethyl to reduce oxidative metabolism.

Q. What advanced techniques characterize the compound’s solid-state properties?

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Solve structure using SHELX; analyze packing motifs (e.g., π-π stacking between benzoxazole rings) .

- Thermal Analysis : Perform DSC to identify melting points (expected range: 180–200°C) and TGA to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.